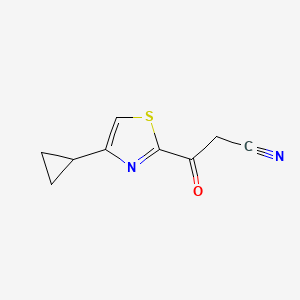
3-(4-Cyclopropyl-2-thiazolyl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32876549: is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. It is known for its potential applications in chemistry, biology, medicine, and industry. The compound’s distinct properties make it a valuable subject for study and experimentation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32876549 involves several steps, including the use of specific reagents and reaction conditions. The preparation method typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions to form the desired compound. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the successful formation of MFCD32876549.
Industrial Production Methods: In an industrial setting, the production of MFCD32876549 is scaled up to meet the demand for research and application purposes. The industrial production methods involve optimizing the synthetic routes to achieve higher yields and purity. The process may include the use of advanced equipment and techniques to ensure the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions: MFCD32876549 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.
Common Reagents and Conditions: The common reagents used in the reactions involving MFCD32876549 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products.
Major Products Formed: The major products formed from the reactions of MFCD32876549 depend on the specific type of reaction and the reagents used. These products are often characterized by their unique chemical and physical properties, which are essential for their intended applications.
Scientific Research Applications
MFCD32876549 has a wide range of scientific research applications, including but not limited to its use in chemistry, biology, medicine, and industry. In chemistry, the compound is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on biological systems and its role in various biochemical pathways. In medicine, MFCD32876549 is investigated for its potential therapeutic properties and its ability to interact with specific molecular targets. In industry, the compound is used in the development of new materials and products with enhanced properties.
Mechanism of Action
The mechanism of action of MFCD32876549 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. The molecular targets may include enzymes, receptors, and other proteins that play a crucial role in various biological processes. The pathways involved in the compound’s mechanism of action are essential for understanding its potential therapeutic and industrial applications.
Properties
Molecular Formula |
C9H8N2OS |
|---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
3-(4-cyclopropyl-1,3-thiazol-2-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H8N2OS/c10-4-3-8(12)9-11-7(5-13-9)6-1-2-6/h5-6H,1-3H2 |
InChI Key |
NIPYSBCXOZZTBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CSC(=N2)C(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















